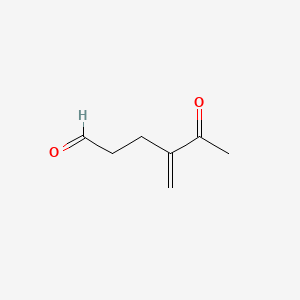
4-Methylidene-5-oxohexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylidene-5-oxohexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a methylidene group (a carbon double-bonded to another carbon) and a keto group (a carbon double-bonded to oxygen) within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-5-oxohexanal can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For instance, the reaction between an appropriate aldehyde and malonic acid derivatives under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Knoevenagel condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification processes .
化学反応の分析
Types of Reactions: 4-Methylidene-5-oxohexanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of 4-Methylidene-5-hydroxyhexanal.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 4-Methylidene-5-hydroxyhexanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methylidene-5-oxohexanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals
作用機序
The mechanism of action of 4-Methylidene-5-oxohexanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific context and application of the compound .
類似化合物との比較
4-Methylidene-5-One: This compound shares a similar structure but lacks the aldehyde group.
5-Oxohexanal: This compound is similar but does not have the methylidene group.
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in multiple fields .
特性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC名 |
4-methylidene-5-oxohexanal |
InChI |
InChI=1S/C7H10O2/c1-6(7(2)9)4-3-5-8/h5H,1,3-4H2,2H3 |
InChIキー |
NRFYIUGJUFIYGI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=C)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
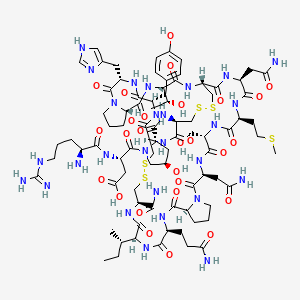

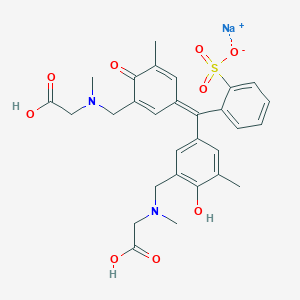
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
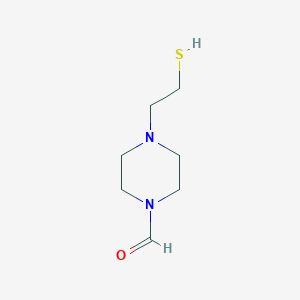
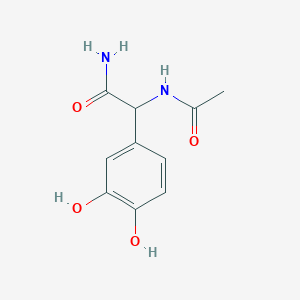
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
